molecular formula C18H13BrO4S B14145770 5-[(2-Bromophenyl)sulfanyl]-2,3-dimethoxynaphthalene-1,4-dione CAS No. 89227-00-9

5-[(2-Bromophenyl)sulfanyl]-2,3-dimethoxynaphthalene-1,4-dione

Cat. No.: B14145770
CAS No.: 89227-00-9
M. Wt: 405.3 g/mol
InChI Key: DWUABONBEGMGPF-UHFFFAOYSA-N
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Description

5-[(2-Bromophenyl)sulfanyl]-2,3-dimethoxynaphthalene-1,4-dione is an organic compound that features a naphthalene core substituted with bromophenyl and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Bromophenyl)sulfanyl]-2,3-dimethoxynaphthalene-1,4-dione typically involves the following steps:

    Starting Materials: The synthesis begins with 2-bromothiophenol and 2,3-dimethoxynaphthalene-1,4-dione.

    Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent such as dichloromethane or toluene.

    Catalysts: A base such as potassium carbonate is used to facilitate the reaction.

    Procedure: The 2-bromothiophenol is reacted with 2,3-dimethoxynaphthalene-1,4-dione in the presence of the base and solvent, typically at elevated temperatures (around 80-100°C) for several hours.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and more efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[(2-Bromophenyl)sulfanyl]-2,3-dimethoxynaphthalene-1,4-dione can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Sodium hydride (NaH), dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Phenyl-substituted naphthalene derivatives.

    Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

5-[(2-Bromophenyl)sulfanyl]-2,3-dimethoxynaphthalene-1,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-[(2-Bromophenyl)sulfanyl]-2,3-dimethoxynaphthalene-1,4-dione involves its interaction with specific molecular targets. For example, its potential anticancer activity may be due to its ability to interfere with cellular signaling pathways, leading to apoptosis (programmed cell death) in cancer cells. The exact molecular targets and pathways involved would depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    5-[(2-Bromophenyl)sulfanyl]-1,3-dimethyl-1H-pyrazol-4-ylamine hydrochloride: Similar in structure but with a pyrazole core instead of a naphthalene core.

    5-(2-Bromophenyl)sulfanyl-2,3-dimethoxynaphthalene-1,4-dione: A closely related compound with slight variations in substituents.

Uniqueness

5-[(2-Bromophenyl)sulfanyl]-2,3-dimethoxynaphthalene-1,4-dione is unique due to its specific combination of substituents on the naphthalene core, which imparts distinct chemical and biological properties

Properties

CAS No.

89227-00-9

Molecular Formula

C18H13BrO4S

Molecular Weight

405.3 g/mol

IUPAC Name

5-(2-bromophenyl)sulfanyl-2,3-dimethoxynaphthalene-1,4-dione

InChI

InChI=1S/C18H13BrO4S/c1-22-17-15(20)10-6-5-9-13(14(10)16(21)18(17)23-2)24-12-8-4-3-7-11(12)19/h3-9H,1-2H3

InChI Key

DWUABONBEGMGPF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=O)C2=C(C1=O)C=CC=C2SC3=CC=CC=C3Br)OC

Origin of Product

United States

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